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Compound of Interest

Compound Name: Nucleoprotein (118-126)

Cat. No.: B10799526 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with the

Nucleoprotein (118-126) peptide.

Frequently Asked Questions (FAQs)
Q1: What is the Nucleoprotein (118-126) peptide?

The Nucleoprotein (118-126) is a synthetic nonapeptide with the amino acid sequence Arg-

Pro-Gln-Ala-Ser-Gly-Val-Tyr-Met (RPQASGVYM). It is an immunodominant epitope derived

from the nucleoprotein of the Lymphocytic Choriomeningitis Virus (LCMV), specifically from the

Armstrong strain.[1] This peptide is presented by the Major Histocompatibility Complex (MHC)

class I molecule H-2Ld and is commonly used in immunological studies to stimulate CD8+ T

cell responses.[2]

Q2: What are the main applications of the Nucleoprotein (118-126) peptide?

The Nucleoprotein (118-126) peptide is primarily used as a tool in immunology research to

study antigen-specific T cell immunity.[3] Common applications include:

T-cell stimulation assays: Used to induce cytokine production (e.g., IFN-γ, TNF-α) and

proliferation in peptide-specific CD8+ T cells.[3][4]
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ELISPOT (Enzyme-Linked Immunospot) assays: To quantify the frequency of antigen-

specific cytokine-secreting T cells.[3][5]

Intracellular Cytokine Staining (ICS) with flow cytometry: To identify and phenotype cytokine-

producing T cells at the single-cell level.[3][6]

Cytotoxicity assays: To measure the ability of peptide-specific cytotoxic T lymphocytes

(CTLs) to kill target cells presenting the peptide.[7][8]

In vivo studies: To investigate T cell memory and protective immunity in mouse models of

viral infection.[2]

Q3: I am having trouble dissolving the Nucleoprotein (118-126) peptide. What should I do?

Solubility issues with peptides are common. The Nucleoprotein (118-126) peptide has a net

positive charge at neutral pH, which generally favors solubility in aqueous solutions.[9] If you

are experiencing difficulties, please refer to the detailed troubleshooting guide below. It is

always recommended to test the solubility of a small aliquot of the peptide before dissolving the

entire sample.[9]

Troubleshooting Guide: Peptide Solubility
Initial Solubility Assessment
The Nucleoprotein (118-126) peptide is reported to be soluble in water. However, the

maximum achievable concentration is not always specified and can be influenced by the purity

of the peptide and the presence of counter-ions (e.g., TFA).

Recommended Initial Steps:

Calculate the net charge of the peptide: The sequence Arg-Pro-Gln-Ala-Ser-Gly-Val-Tyr-Met

has a net positive charge at neutral pH due to the arginine (Arg) residue.[9]

Attempt to dissolve in sterile, distilled water: This should be the first solvent to try.[9]

If solubility in water is limited, try a dilute acidic solution: A common recommendation for

basic peptides is to use 10%-30% acetic acid.[9]
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As a last resort for highly hydrophobic peptides, consider an organic solvent: A small amount

of Dimethyl Sulfoxide (DMSO) can be used to initially dissolve the peptide, followed by slow,

dropwise dilution with your aqueous buffer.[9] Note that DMSO can be toxic to cells, so the

final concentration should be kept low (typically below 0.5% v/v for cell-based assays).[9]

Solvent Selection and Dissolution Protocol
Solvent Recommendation Protocol Considerations

Sterile Water
Primary

recommendation.

1. Bring the

lyophilized peptide to

room temperature. 2.

Add a small volume of

sterile, distilled water.

3. Vortex gently and/or

sonicate briefly to aid

dissolution.[10]

The maximum

solubility should be

determined

empirically. Start with

a higher concentration

and dilute as needed.

Phosphate-Buffered

Saline (PBS)

Alternative aqueous

solvent.

Follow the same

protocol as for sterile

water.

Ensure the pH of the

PBS is compatible

with your experiment.

Dilute Acetic Acid (10-

30%)

For peptides that are

difficult to dissolve in

water.[9]

1. Add a small amount

of 10-30% acetic acid

to the lyophilized

peptide. 2. Once

dissolved, slowly add

your desired aqueous

buffer to reach the

final concentration.

The final pH of the

solution will be acidic.

Neutralize if

necessary for your

experiment, but be

aware that this may

cause the peptide to

precipitate.

Dimethyl Sulfoxide

(DMSO)

Recommended for

very hydrophobic

peptides, use with

caution.[9]

1. Dissolve the

peptide in a minimal

amount of pure

DMSO. 2. While

vortexing, slowly add

the aqueous buffer

dropwise to the

DMSO-peptide

solution.[11]

High concentrations of

DMSO can be

cytotoxic.[11] Avoid for

peptides containing

Cys, Met, or Trp due

to potential oxidation.

[12]
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Experimental Protocols
General Peptide Handling and Reconstitution

Bring to Room Temperature: Before opening, allow the lyophilized peptide vial to equilibrate

to room temperature to prevent condensation.[10]

Centrifuge: Briefly centrifuge the vial to ensure all the peptide powder is at the bottom.[10]

Reconstitution: Add the chosen solvent to the desired stock concentration (e.g., 1-2 mg/mL).

[13]

Aliquot and Store: Aliquot the peptide stock solution into smaller volumes to avoid multiple

freeze-thaw cycles and store at -20°C or -80°C.[13]

Detailed Protocol: Intracellular Cytokine Staining (ICS)
This protocol is a general guideline for detecting intracellular IFN-γ in CD8+ T cells after

stimulation with the Nucleoprotein (118-126) peptide.

Cell Preparation: Prepare a single-cell suspension of splenocytes or peripheral blood

mononuclear cells (PBMCs) from immunized or control animals.

Stimulation:

Plate 1-2 x 10^6 cells per well in a 96-well plate.

Add the Nucleoprotein (118-126) peptide to a final concentration of 1-10 µg/mL.

Include positive (e.g., PMA/Ionomycin) and negative (no peptide) controls.

Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to block cytokine secretion.

Incubate for 4-6 hours at 37°C in a CO2 incubator.

Surface Staining:

Wash the cells with FACS buffer (e.g., PBS with 2% FBS).
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Stain with fluorescently labeled antibodies against surface markers (e.g., CD3, CD8) for

20-30 minutes on ice in the dark.

Fixation and Permeabilization:

Wash the cells to remove unbound surface antibodies.

Fix the cells with a fixation buffer (e.g., 2-4% paraformaldehyde) for 20 minutes at room

temperature.[14]

Wash the cells and then permeabilize with a saponin-based permeabilization buffer.[14]

Intracellular Staining:

Stain with a fluorescently labeled anti-IFN-γ antibody (or other cytokine of interest) in

permeabilization buffer for 30 minutes at room temperature in the dark.[14]

Acquisition and Analysis:

Wash the cells to remove unbound intracellular antibody.

Resuspend the cells in FACS buffer and acquire on a flow cytometer.

Analyze the data by gating on the CD8+ T cell population and quantifying the percentage

of IFN-γ positive cells.

Visualizations

Cell Preparation Stimulation Staining Analysis

Single-Cell Suspension
(Splenocytes/PBMCs)

Add NP(118-126) Peptide
+ Protein Transport Inhibitor Incubate 4-6h at 37°C Surface Stain

(e.g., anti-CD8)
Fixation &

Permeabilization
Intracellular Stain
(e.g., anti-IFN-γ)

Flow Cytometry
Acquisition

Data Analysis
(Gating on CD8+ IFN-γ+)

Click to download full resolution via product page

Caption: Workflow for Intracellular Cytokine Staining (ICS).
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Caption: MHC Class I presentation of Nucleoprotein (118-126) peptide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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